molecular formula C13H12N2O B2955692 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one CAS No. 51331-93-2

6-Amino-1-ethylbenzo[cd]indol-2(1H)-one

Cat. No.: B2955692
CAS No.: 51331-93-2
M. Wt: 212.252
InChI Key: LZXPPDSORWBMRR-UHFFFAOYSA-N
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Description

Significance of the Benzo[cd]indol-2(1H)-one Scaffold in Organic Synthesis and Medicinal Chemistry Research

The Benzo[cd]indol-2(1H)-one scaffold is of considerable interest due to its versatile biological activity. A primary area of its application is in the development of inhibitors for the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are crucial regulators of gene transcription. acs.org These proteins, particularly BRD4, are implicated in the progression of various cancers and inflammatory diseases. acs.orgnih.gov

Researchers have successfully identified and optimized BIO-containing compounds as potent and selective BET bromodomain inhibitors through methods like structure-based virtual screening. acs.orgnih.gov These efforts have yielded compounds with high binding affinity to the BRD4 bromodomain. acs.orgnih.gov For instance, certain derivatives have demonstrated significant anti-proliferation effects in leukemia cell lines and have shown favorable pharmacokinetic profiles, including high oral bioavailability and moderate half-lives in preclinical models. acs.orgnih.gov

The BIO scaffold serves as a foundational structure for designing inhibitors that can interact with the acetyl-lysine binding pocket of bromodomains. researchgate.netnih.gov Structural optimization of this scaffold has led to the synthesis of numerous derivatives with improved potency and selectivity. nih.govsci-hub.se Beyond cancer, BIO derivatives are being explored for other therapeutic applications, including the treatment of inflammatory conditions like gouty arthritis and as lysosome-targeted anti-metastatic agents. nih.govacs.org The rigid, planar structure of the BIO core provides a robust framework for the attachment of various side chains, allowing for fine-tuning of its biological and physicochemical properties. researchgate.net

Historical Perspectives and Evolution of Research on Benzo[cd]indol-2(1H)-one Derivatives

Historically, the Benzo[cd]indol-2(1H)-one structure was primarily utilized in the synthesis of dyes and in the manufacturing of electronic materials. researchgate.netnih.gov The chromophoric nature of this polycyclic aromatic system made it suitable for such industrial applications.

The transition of BIO derivatives into the realm of medicinal chemistry marked a significant evolution in their research trajectory. In recent decades, the biological potential of this scaffold has captured the interest of scientists, leading to its frequent use as a key building block in the design of a wide range of pharmaceuticals and biologically active compounds. researchgate.net A notable milestone in this evolution was the identification of BIO derivatives as potent inhibitors of the BET protein family. researchgate.net

Early work focused on identifying the BIO core's ability to bind to BRD4. nih.gov Subsequent research has involved extensive structure-activity relationship (SAR) studies to optimize this interaction. sci-hub.se These studies have led to the development of compounds with high selectivity for the first bromodomain (BD1) over the second (BD2) of BET proteins, which is a significant achievement in designing targeted therapies. acs.orgsci-hub.se Researchers have systematically modified the scaffold at various positions to explore interactions with different regions of the target protein, leading to highly potent and selective inhibitors. sci-hub.se This progression from an industrial chemical to a promising therapeutic scaffold highlights the dynamic nature of chemical research and the potential for repurposing known structures for novel applications. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1-ethylbenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-15-11-7-6-10(14)8-4-3-5-9(12(8)11)13(15)16/h3-7H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXPPDSORWBMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)N)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID7970869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies for 6 Amino 1 Ethylbenzo Cd Indol 2 1h One and Its Core Structure

Strategies for Benzo[cd]indol-2(1H)-one Core Synthesis

The construction of the tricyclic benzo[cd]indol-2(1H)-one core, also known as naphtholactam, is approached through several primary strategies, including cyclization reactions of naphthalene (B1677914) precursors, functionalization of naphthalic anhydrides, and transition-metal-catalyzed C-H activation pathways.

Cyclization Reactions in Benzo[cd]indol-2(1H)-one Synthesis

Cyclization reactions, particularly those that form the central five-membered lactam ring, are a cornerstone of benzo[cd]indol-2(1H)-one synthesis. These methods often involve the intramolecular reaction of functional groups positioned at the C1 and C8 (peri) positions of a naphthalene ring.

A notable method involves the silver-catalyzed stereoselective synthesis of polysubstituted (Z)-1,2-dihydrobenzo[cd]indoles, which are immediate precursors to the target benzo[cd]indol-2(1H)-ones. This protocol starts from 8-ethynylnaphthalen-1-amines and proceeds via a silver-catalyzed α-addition of the amine to the alkyne bond. This intramolecular cyclization is highly selective and produces the dihydro intermediates in high yields. These intermediates can then be readily converted to the corresponding benzo[cd]indol-2(1H)-ones.

The reaction demonstrates good tolerance for a variety of substituents on the starting materials, allowing for the synthesis of a diverse library of polysubstituted 1,2-dihydrobenzo[cd]indoles.

Table 1: Examples of Silver-Catalyzed Cyclization of 8-Ethynylnaphthalen-1-amines

Entry Starting Material (Substituents) Catalyst Yield (%)
1 R1=H, R2=Ph AgOTf (10 mol%) 95
2 R1=H, R2=4-MeC6H4 AgOTf (10 mol%) 92
3 R1=H, R2=4-MeOC6H4 AgOTf (10 mol%) 94

Data compiled from studies on silver-catalyzed stereoselective cyclization.

Oxidation is a key step in several synthetic routes to the benzo[cd]indol-2(1H)-one core. As mentioned previously, the (Z)-1,2-dihydrobenzo[cd]indoles produced from silver-catalyzed cyclization can be oxidized to the final lactam product. This dehydrogenation step aromatizes the newly formed heterocyclic ring system.

Separately, oxidative radical cyclization provides another pathway to related benzo-fused heterocyclic structures. For instance, the synthesis of 1H-benzo[f]isoindole derivatives has been achieved through a cascade radical cyclization–cyclization reaction. This transformation uses a mild oxidant like iron(III) chloride (FeCl3) to initiate an intramolecular radical addition, demonstrating the utility of oxidative methods in constructing complex fused-ring systems.

Functionalization of Naphthalic Anhydride (B1165640) Precursors

Naphthalic anhydride and its derivatives serve as versatile precursors for various nitrogen-containing heterocyclic compounds. The synthesis of N-substituted 1,8-naphthalimides is readily achieved through the condensation of 1,8-naphthalic anhydride with primary amines. researchgate.netrsc.orgnih.gov

While not a commonly cited direct route in recent literature, a plausible synthetic strategy for the benzo[cd]indol-2(1H)-one core could involve a rearrangement reaction of a naphthalimide derivative. The Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate, provides a conceptual basis for such a transformation. nih.govwikipedia.org A Hofmann-type rearrangement applied to the naphthalimide system could theoretically induce a ring contraction, extruding a carbonyl group and forming the C-N bond necessary for the lactam ring of the benzo[cd]indol-2(1H)-one skeleton. This would proceed from the naphthalimide to an 8-carboxynaphthalen-1-amine intermediate, which would then undergo intramolecular lactamization. However, this specific application for the synthesis of benzo[cd]indol-2(1H)-one is not extensively documented and remains a more theoretical pathway compared to other established methods.

Transition-Metal-Catalyzed Approaches to the Benzo[cd]indole (B15494331) Skeleton

Modern organic synthesis heavily relies on transition-metal catalysis to construct complex molecular architectures efficiently. Several methods utilizing various transition metals have been developed for the synthesis of the benzo[cd]indol-2(1H)-one core.

A cobalt-catalyzed C-H carbonylation of naphthylamides represents a direct and efficient approach. This method employs a traceless directing group and uses benzene-1,3,5-triyl triformate as a carbon monoxide source. The reaction affords free (NH)-benzo[cd]indol-2(1H)-ones in moderate to high yields.

Additionally, copper-catalyzed methods have been developed for the one-step synthesis of polysubstituted benzo[cd]indoles from 8-alkynyl-1-naphthylamine derivatives. This reaction is believed to proceed through a stereoselective intramolecular trans-addition followed by a nucleophilic aromatic substitution (SN–Ar) reaction.

Table 2: Overview of Transition-Metal-Catalyzed Syntheses

Catalyst System Precursor Type Key Transformation Yield Range
Cobalt / Benzene-1,3,5-triyl triformate Naphthylamides C-H Carbonylation Moderate to 88%

Data represents typical outcomes from cited catalytic methods.

Palladium catalysis is a powerful tool for C-H functionalization, enabling the direct formation of C-C and C-N bonds without the need for pre-functionalized starting materials. nih.gov This strategy is highly attractive due to its atom economy and efficiency. The synthesis of the benzo[cd]indol-2(1H)-one skeleton can be achieved through intramolecular palladium-catalyzed C-H activation.

In this approach, a suitably substituted naphthalene derivative, such as an N-protected 1-aminonaphthalene-8-carboxylic acid or a related amide, undergoes an intramolecular cyclization. The palladium catalyst facilitates the activation of a C-H bond at the C8-position of the naphthalene ring, leading to the formation of the lactam ring. This type of reaction often requires an oxidant to regenerate the active palladium catalyst. The use of directing groups on the nitrogen atom can control the regioselectivity of the C-H activation, making it a highly versatile and predictable method for constructing the desired heterocyclic core. nih.gov

Cobalt-Catalyzed Carbonylative Synthesis

A modern and efficient method for constructing the foundational benzo[cd]indol-2(1H)-one core involves a cobalt-catalyzed C-H carbonylation reaction. nih.govfigshare.com This strategy utilizes readily available naphthylamides as starting materials. The reaction proceeds via a C-H activation mechanism, employing a traceless directing group to ensure high regioselectivity. nih.gov Benzene-1,3,5-triyl triformate serves as a solid and easily handled carbon monoxide (CO) source. nih.govfigshare.com This method is notable for its ability to produce various free (NH)-benzo[cd]indol-2(1H)-ones in moderate to high yields, often up to 88%. nih.gov The protocol has proven robust enough to be applied in the total synthesis of complex natural products and biologically active molecules like BET bromodomain inhibitors. nih.govfigshare.com

Table 1: Optimized Conditions for Cobalt-Catalyzed Synthesis of the Benzo[cd]indol-2(1H)-one Core nih.gov

Parameter Condition
Substrate N-(naphthalen-1-yl)picolinamide
Catalyst Co(OAc)₂·4H₂O
CO Source Benzene-1,3,5-triyl triformate (TFBen)
Oxidant Mn(OAc)₃·2H₂O
Additive K₂CO₃
Solvent 1,2-Dichloroethane (DCE)
Temperature 130 °C

| Yield | Up to 88% |

Targeted Synthesis of 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one

Achieving the specific substitution pattern of this compound involves a series of targeted chemical transformations to install the amino and ethyl groups onto the core structure.

The introduction of the 6-amino group is commonly achieved through the reduction of a corresponding 6-nitro precursor, 6-nitrobenzo[cd]indol-2(1H)-one. This transformation is a fundamental and widely used method in organic synthesis for installing an amino group on an aromatic ring. While direct literature on the reduction of this specific nitro-substituted lactam is sparse, standard and highly effective reduction protocols are applicable. These methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst) or chemical reduction using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride. The choice of reagent can be influenced by the presence of other functional groups in the molecule. For instance, the reduction of 6-nitrobenzo[b]thiophene 1,1-dioxide to 6-aminobenzo[b]thiophene 1,1-dioxide demonstrates a similar successful transformation on a related bicyclic system. nih.gov

The ethyl group at the N-1 position is introduced via an N-alkylation reaction. This typically involves treating the benzo[cd]indol-2(1H)-one lactam with an ethylating agent in the presence of a base. Common ethylating agents include ethyl iodide or ethyl bromide. The reaction is facilitated by a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), which deprotonates the lactam nitrogen to form a more nucleophilic anion. nih.gov Acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) are frequently used as solvents for this transformation. nih.gov For example, the successful alkylation of 6-acetylbenzo[cd]indol-2(1H)-one with 1,4-dibromobutane (B41627) using K₂CO₃ in refluxing acetonitrile provides a clear precedent for the feasibility and conditions of N-alkylation on this ring system. nih.govfrontiersin.org

Table 2: Representative Conditions for N-Alkylation of the Benzo[cd]indol-2(1H)-one Scaffold nih.govfrontiersin.org

Substrate Alkylating Agent Base Solvent Conditions
6-acetylbenzo[cd]indol-2(1H)-one 1,4-dibromobutane K₂CO₃ CH₃CN Reflux, 5h

The complete synthesis of this compound from basic starting materials is a multi-step process. A logical synthetic pathway would commence with the construction of the benzo[cd]indol-2(1H)-one core, for instance, from 1,8-naphthalic anhydride. This is followed by a sequence of functional group interconversions.

A plausible synthetic route involves:

Nitration: Electrophilic nitration of the benzo[cd]indol-2(1H)-one core to introduce a nitro group. The position of nitration is crucial for the final product structure.

N-Ethylation: Alkylation of the lactam nitrogen with an ethyl group, as described in section 2.2.2.

Reduction: Conversion of the nitro group to the target amino group, as detailed in section 2.2.1.

The order of these steps is critical. For instance, performing N-alkylation before nitration can influence the regiochemical outcome of the electrophilic substitution on the aromatic rings. stackexchange.com

Regioselectivity and Stereoselectivity in the Synthesis of this compound and Related Derivatives

Regioselectivity is a critical consideration in the synthesis of this compound. In the cobalt-catalyzed synthesis of the core, the C-H activation is highly regioselective, leading specifically to the desired peri-cyclization. nih.gov During the functionalization of the aromatic core, electrophilic substitution reactions, such as nitration, must be controlled to achieve substitution at the desired C-6 position. The inherent electronic properties of the benzo[cd]indol-2(1H)-one ring system direct incoming electrophiles. For the N-ethylated lactam, nitration has been reported to occur at the C-4 position. stackexchange.com Therefore, to achieve the 6-amino substitution, it may be necessary to introduce the nitro group prior to N-alkylation or use a starting material that already contains a nitrogen-based functional group at the C-6 position. Furthermore, during the N-alkylation step, the reaction occurs selectively at the lactam nitrogen (N-1) due to its higher acidity and accessibility compared to the C-H positions.

Stereoselectivity is not a factor in the synthesis of the parent compound this compound, as it does not possess any chiral centers. However, in the synthesis of more complex derivatives and analogs that may contain stereocenters, controlling the stereochemical outcome would become a crucial aspect of the synthetic design.

Advanced Synthetic Transformations for Analog Development

The this compound scaffold serves as a valuable intermediate for the development of diverse analogs with potential biological activity. The 6-amino group is a versatile functional handle that can be readily modified. For instance, it can undergo acylation or sulfonylation to form a wide array of amides and sulfonamides. sci-hub.se These transformations have been utilized in the development of potent inhibitors for biological targets such as bromodomain and extra-terminal domain (BET) proteins, including BRD4. sci-hub.senih.gov

Furthermore, the amino group can be used to construct more complex heterocyclic systems fused to the benzo[cd]indol-2(1H)-one core. For example, derivatives have been synthesized where the 6-position is substituted with moieties like 1H-benzo[d]imidazol-2-yl groups. nih.gov The development of such analogs is often guided by structure-based drug design and has led to the discovery of compounds with applications as anti-metastatic agents and inhibitors of the Hedgehog signaling pathway. nih.govnih.gov These advanced transformations highlight the utility of this compound as a key building block in medicinal chemistry.

Derivatization at the 6-Amino Group

The amino group at the C-6 position of the benzo[cd]indol-2(1H)-one ring system is a common site for derivatization, most notably through the formation of sulfonamides. This transformation is typically achieved by reacting the 6-amino precursor with various benzenesulfonyl chlorides in the presence of a base like pyridine. sci-hub.se This reaction allows for the introduction of a wide range of substituted phenyl rings, which has been a key strategy in the structure-based design of pharmacologically active molecules. sci-hub.senih.gov

For instance, in the development of selective inhibitors for the first bromodomain (BD1) of the BET protein family, researchers synthesized a series of compounds by reacting a 6-aminobenzo[cd]indol-2(1H)-one intermediate with different benzenesulfonyl chlorides. sci-hub.se This approach allowed for systematic exploration of the chemical space around the core scaffold to optimize biological activity. sci-hub.se

Table 1: Examples of Sulfonamide Derivatization at the 6-Amino Position

Starting Material Reagent Resulting Derivative Class
6-Aminobenzo[cd]indol-2(1H)-one Substituted Benzenesulfonyl Chloride 6-(Phenylsulfonamido)benzo[cd]indol-2(1H)-one
6-Aminobenzo[cd]indol-2(1H)-one 2-Methoxybenzenesulfonyl chloride N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzenesulfonamide
6-Aminobenzo[cd]indol-2(1H)-one 2,4-Disubstituted benzenesulfonyl chlorides N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,4-disubstituted-benzenesulfonamide

This methodology underscores the utility of the 6-amino group as a versatile anchor point for creating libraries of compounds with diverse functionalities. The resulting sulfonamides have shown significant potential as selective inhibitors of biological targets like bromodomains. sci-hub.se

Modifications on the Benzo[cd]indol-2(1H)-one Carbon Skeleton

Beyond direct derivatization of the amino group, the core carbon skeleton of benzo[cd]indol-2(1H)-one offers multiple avenues for modification. These alterations are crucial for expanding the structural diversity and fine-tuning the properties of the resulting molecules. nih.gov Key modifications include alkylation at the N-1 position and functionalization at the C-6 position by introducing groups other than an amino group, which can then be further elaborated. nih.govnih.gov

A common strategy involves introducing an acetyl or formyl group at the C-6 position via Friedel-Crafts acylation. For example, 6-acetylbenzo[cd]indol-2(1H)-one can be synthesized from the parent benzo[cd]indol-2(1H)-one using acetyl chloride and aluminum chloride. nih.gov This acetyl derivative serves as a versatile intermediate. nih.gov

Furthermore, the nitrogen atom at the N-1 position is readily alkylated. For instance, reacting 6-acetylbenzo[cd]indol-2(1H)-one with 1,4-dibromobutane in the presence of potassium carbonate yields 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one. nih.gov This introduces a reactive handle on the N-1 side chain that can be used for further conjugation with various amines. nih.gov

These initial modifications pave the way for more complex structures. The acetyl group at C-6 can be used to build various heterocyclic rings, while the formyl group can undergo reductive amination to link polyamine chains. nih.gov

Table 2: Examples of Modifications on the Benzo[cd]indol-2(1H)-one Skeleton

Precursor Reaction Reagents Product
Benzo[cd]indol-2(1H)-one Friedel-Crafts Acylation Acetyl chloride, AlCl₃ 6-acetylbenzo[cd]indol-2(1H)-one
6-acetylbenzo[cd]indol-2(1H)-one N-Alkylation 1,4-dibromobutane, K₂CO₃ 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one
6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one Reductive Amination Various amines, K₂CO₃ N-1 alkylated, C-6 amine-linked derivatives
6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one Nucleophilic Substitution Piperidine, K₂CO₃ 6-acetyl-1-(4-(piperidin-1-yl)butyl)benzo[cd]indol-2(1H)-one

These synthetic strategies demonstrate the adaptability of the benzo[cd]indol-2(1H)-one core, allowing researchers to systematically alter its structure at key positions to develop compounds with tailored chemical and biological profiles. nih.gov

Advanced Spectroscopic Characterization Techniques for 6 Amino 1 Ethylbenzo Cd Indol 2 1h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon-hydrogen framework.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzo[cd]indol-2(1H)-one core, the protons of the ethyl group attached to the nitrogen atom, and the protons of the amino group.

Analysis of related structures, such as 1-ethylbenzo[cd]indol-2(1H)-one and other derivatives, allows for the prediction of characteristic chemical shifts. sci-hub.senih.gov The aromatic region would typically display a set of multiplets corresponding to the protons on the fused ring system. The ethyl group would present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The amino (NH₂) protons would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic CH 6.8 - 8.0 Multiplets (m)
Amino NH₂ Variable, broad Broad Singlet (br s)
N-CH₂ ~3.9 Quartet (q)

Note: Predicted values are based on data from analogous structures. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Carbon NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. In the ¹³C NMR spectrum of this compound, distinct peaks are expected for the carbonyl carbon, the aromatic carbons, and the carbons of the N-ethyl group.

Based on data from similar benzo[cd]indol-2(1H)-one derivatives, the carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the range of 168 ppm. nih.gov The aromatic carbons would appear between approximately 103 and 145 ppm. nih.gov The carbons of the ethyl group would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O ~168
Aromatic C-NH₂ ~140-150
Aromatic C ~103 - 145
N-CH₂ ~39

Note: Predicted values are based on data from analogous structures. nih.gov Actual chemical shifts can vary.

While ¹H and ¹³C NMR provide fundamental structural data, advanced NMR techniques are employed to resolve complex structures and confirm assignments unambiguously. ipb.pt

2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial.

A COSY spectrum would confirm the coupling between the CH₂ and CH₃ protons of the ethyl group. ipb.pt

An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal. ipb.pt

An HMBC spectrum reveals correlations between protons and carbons over two or three bonds, which is vital for establishing the connectivity across the entire molecule, for instance, by correlating the N-CH₂ protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt For this compound, NOESY could confirm the spatial proximity of the N-CH₂ protons to specific protons on the aromatic ring system, aiding in the complete structural and conformational analysis. ipb.pt

¹⁵N NMR: Although less common, ¹⁵N NMR could provide direct information about the electronic environment of the two nitrogen atoms (the amide and the amine), further confirming the structure.

Mass Spectrometry (MS) for Molecular Structure Elucidation and Isotopic Composition

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula. For this compound (molecular formula C₁₃H₁₂N₂O), the theoretical exact mass can be calculated. An experimental HRMS measurement matching this theoretical value provides unambiguous confirmation of the molecular formula. mdpi.com

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₂N₂O
Theoretical Exact Mass [M+H]⁺ 213.10224

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules, allowing them to be ionized with minimal fragmentation. In ESI-MS analysis, the compound is typically observed as a protonated molecule, [M+H]⁺. nih.gov For this compound, which has a molecular weight of 212.25 g/mol , the ESI-MS spectrum would be expected to show a prominent peak at an m/z value of approximately 213.1. This technique is routinely used to confirm the mass of synthesized target compounds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to exhibit distinct absorption bands corresponding to its key functional groups. The presence of the amino (-NH₂) group would be indicated by a set of characteristic stretches in the 3300-3500 cm⁻¹ region. The lactam carbonyl (C=O) group within the indol-2-one (B1256649) core would typically show a strong absorption band in the range of 1650-1700 cm⁻¹. Additionally, the aromatic C-H and C=C stretching vibrations of the benzo[cd]indole (B15494331) ring system would appear in their respective characteristic regions.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Amino)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2960
C=O Stretch (Lactam)1650 - 1700
C=C Stretch (Aromatic)1450 - 1600
C-N Stretch1250 - 1350

This table is illustrative and based on general principles of IR spectroscopy. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination and Conformation

The application of X-ray crystallography to this compound would yield a definitive solid-state structure, confirming the connectivity of atoms and revealing the planarity of the benzo[cd]indol-2(1H)-one ring system. Furthermore, it would provide insights into the orientation of the ethyl group at the N1 position and the amino group at the C6 position. Intermolecular interactions, such as hydrogen bonding involving the amino and carbonyl groups, which dictate the crystal packing, could also be elucidated.

Although a specific crystal structure for this compound has not been reported in the surveyed literature, research on related benzo[cd]indole-containing compounds has utilized X-ray crystal structure-based design, suggesting the feasibility and importance of this technique for this class of molecules. nih.gov A hypothetical crystallographic data table is provided below to exemplify the type of information obtained from such an analysis.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)18.765
β (°)95.67
Volume (ų)1025.4
Z4
Density (calculated) (g/cm³)1.375

This table is a hypothetical representation of crystallographic data.

Specialized Spectroscopic Methods in Chemical Research

Beyond routine spectroscopic methods, specialized techniques offer deeper insights into molecular properties. Molecular Rotational Resonance (MRR) spectroscopy, for instance, is a powerful tool for determining the precise gas-phase structure of molecules and for isotopic speciation.

Molecular Rotational Resonance (MRR) spectroscopy measures the absorption of microwave radiation by molecules in the gas phase, corresponding to transitions between rotational energy levels. As the rotational constants of a molecule are highly sensitive to its mass distribution, MRR is exceptionally adept at distinguishing between isotopic isomers (isotopologues).

For this compound, MRR spectroscopy could be employed to unambiguously identify and quantify different isotopic species, such as those containing ¹³C, ¹⁵N, or deuterium. The precise rotational constants obtained from the MRR spectrum can be used to determine the exact position of isotopic labels within the molecule. This capability is invaluable in mechanistic studies and in tracing the metabolic fate of compounds. While no specific MRR studies on this compound have been found, the technique's application to other amino-substituted heterocyclic compounds demonstrates its potential in this area. mdpi.com

Reaction Mechanisms and Pathways Involving 6 Amino 1 Ethylbenzo Cd Indol 2 1h One and Its Structural Relatives

Mechanistic Investigations of Benzo[cd]indol-2(1H)-one Core Formation

The construction of the rigid tricyclic core of benzo[cd]indol-2(1H)-one can be achieved through various synthetic strategies, each with its own distinct mechanistic pathway. A prominent approach involves the intramolecular cyclization of peri-substituted naphthalene (B1677914) precursors.

One such method is the cobalt-catalyzed C-H carbonylation of naphthylamides. nih.gov This reaction utilizes a directing group to facilitate the selective carbonylation of the C-H bond at the 8-position of the naphthalene ring, followed by an intramolecular amidation to form the lactam ring. The mechanism is believed to involve the formation of a cobaltacycle intermediate, which then undergoes migratory insertion of carbon monoxide and subsequent reductive elimination to furnish the benzo[cd]indol-2(1H)-one core. nih.gov

Another effective strategy involves the reaction of 1-halo-8-lithionaphthalenes with nitriles. This transformation proceeds via an intramolecular aromatic nucleophilic substitution. The organolithium species, generated in situ, attacks the nitrile carbon, forming an imine intermediate. Subsequent intramolecular cyclization, where the nitrogen attacks the carbon bearing the halogen, leads to the formation of the benzo[cd]indol-2(1H)-one ring system. The reaction is often facilitated by the "clothespin effect" of other peri-substituents, which brings the reacting centers in close proximity.

Furthermore, the synthesis of the benzo[cd]indol-2(1H)-one scaffold can be envisioned to start from 1,8-naphthalic anhydride (B1165640) derivatives. The reaction with ammonia (B1221849) or primary amines leads to the formation of a naphthalimide. nih.govrsc.org Subsequent reduction of one of the carbonyl groups and intramolecular cyclization could, in principle, yield the benzo[cd]indol-2(1H)-one, although the specific mechanisms for this transformation are not extensively detailed in the provided search results. A plausible mechanism for the initial imide formation from the anhydride involves nucleophilic attack of the amine on one of the carbonyl carbons, followed by ring opening and subsequent intramolecular cyclization with the elimination of water. researchgate.net

Nucleophilic and Electrophilic Reactivity of the Benzo[cd]indol-2(1H)-one System

The benzo[cd]indol-2(1H)-one scaffold possesses a rich reactivity profile, enabling both nucleophilic and electrophilic transformations. The electron-rich nature of the aromatic system, influenced by the amino group at the 6-position and the lactam nitrogen, makes it susceptible to electrophilic attack. Conversely, the presence of a good leaving group on the aromatic ring can facilitate nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: The 6-amino group is a strong activating group, directing electrophiles to the ortho and para positions. juniperpublishers.com In the case of 6-aminobenzo[cd]indol-2(1H)-one, the positions ortho (C5 and C7) and para (C4) to the amino group are activated. The outcome of electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, will be determined by the interplay of electronic and steric factors. For instance, nitration of an activated aromatic ring typically proceeds via the formation of a nitronium ion (NO₂⁺) which is then attacked by the electron-rich aromatic ring to form a sigma complex (arenium ion), followed by deprotonation to restore aromaticity. nih.gov

Nucleophilic Aromatic Substitution: When the benzo[cd]indol-2(1H)-one scaffold is substituted with a halogen at the 6-position (e.g., 6-bromo-1-ethylbenzo[cd]indol-2(1H)-one), it can undergo nucleophilic aromatic substitution (SNA_r) reactions. These reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a Meisenheimer-like intermediate. nih.gov The presence of electron-withdrawing groups on the aromatic ring can facilitate this process. The subsequent departure of the halide ion restores the aromaticity and yields the substituted product.

The lactam functionality within the benzo[cd]indol-2(1H)-one system also influences its reactivity. The amide bond can be stabilized by resonance between the nitrogen lone pair and the carbonyl group. wikipedia.orgnih.gov However, in the fused ring system, this resonance might be altered, affecting the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon. Reactions at the lactam nitrogen, such as N-alkylation, are common functional group interconversions.

Palladium-Catalyzed Transformations and Cross-Coupling Reactions of Benzo[cd]indol-2(1H)-one Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the benzo[cd]indol-2(1H)-one scaffold, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives, such as 6-bromo- or 6-iodobenzo[cd]indol-2(1H)-one, are common starting materials for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. wikipedia.org The choice of ligand on the palladium catalyst can be crucial for the efficiency and stereoselectivity of the reaction. beilstein-journals.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org The mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination. wikipedia.org This reaction is particularly useful for introducing various amino functionalities at the 6-position of the benzo[cd]indol-2(1H)-one core. The use of bulky electron-rich phosphine (B1218219) ligands is often essential for achieving high yields and broad substrate scope. researchgate.netnih.gov

Heck Reaction: The Heck reaction couples an alkene with an aryl halide. The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst in the presence of a base.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper co-catalyst. The proposed mechanism involves a palladium cycle similar to other cross-coupling reactions and a copper cycle that facilitates the formation of a copper acetylide intermediate.

A summary of representative palladium-catalyzed reactions is presented in the table below.

ReactionReactantsCatalyst SystemProduct
Suzuki-Miyaura Coupling6-Halobenzo[cd]indol-2(1H)-one + Arylboronic acidPd(0) catalyst, Base6-Arylbenzo[cd]indol-2(1H)-one
Buchwald-Hartwig Amination6-Halobenzo[cd]indol-2(1H)-one + AminePd catalyst, Ligand, Base6-Aminobenzo[cd]indol-2(1H)-one derivative
Heck Reaction6-Halobenzo[cd]indol-2(1H)-one + AlkenePd catalyst, Base6-Alkenylbenzo[cd]indol-2(1H)-one
Sonogashira Coupling6-Halobenzo[cd]indol-2(1H)-one + Terminal AlkynePd catalyst, Cu co-catalyst, Base6-Alkynylbenzo[cd]indol-2(1H)-one

Decarbonylation Reactions in Synthetic Pathways

Decarbonylation, the elimination of a molecule of carbon monoxide, can be a key step in certain synthetic pathways. While not a commonly reported transformation for the direct synthesis of 6-amino-1-ethylbenzo[cd]indol-2(1H)-one, understanding the mechanisms of decarbonylation can provide insights into potential synthetic strategies and side reactions.

Photochemical decarbonylation is a well-established process for certain cyclic ketones. nih.govresearchgate.netchemrxiv.orgchemrxiv.org For instance, the irradiation of strained heterocyclic ketones can lead to the expulsion of carbon monoxide via a Norrish Type I cleavage of the C-C bond adjacent to the carbonyl group. nih.gov This process typically proceeds through a diradical intermediate.

In the context of related polycyclic aromatic systems, the decarbonylation of acenaphthenequinone (B41937) derivatives has been studied. mdpi.comresearchgate.netresearchgate.net These reactions can be induced thermally or photochemically and may involve ring-opening and subsequent loss of carbon monoxide. While the direct decarbonylation of the lactam in benzo[cd]indol-2(1H)-one is not a facile process due to the stability of the amide bond, related decarbonylative coupling reactions could be envisioned in the synthesis of precursors or derivatives. For example, radical carbonylation reactions under visible light photoredox catalysis offer a method for the synthesis of carbonyl-containing heterocycles, and the reverse process, decarbonylation, could potentially be harnessed under specific conditions. mdpi.com

Mechanisms of Functional Group Interconversion on the Benzo[cd]indol-2(1H)-one Scaffold

The functional groups on the benzo[cd]indol-2(1H)-one scaffold can be readily interconverted to access a diverse range of derivatives. A key transformation is the reduction of a nitro group at the 6-position to the corresponding amine, which is a precursor to the target compound.

Reduction of Nitro to Amino Group: The reduction of an aromatic nitro group to an amine can be achieved using various reagents and conditions. masterorganicchemistry.comcsbsju.eduyoutube.comcommonorganicchemistry.com A common method is catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) and a hydrogen source. commonorganicchemistry.com The mechanism involves the stepwise reduction of the nitro group on the catalyst surface. Alternatively, the reduction can be carried out using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid. youtube.comcommonorganicchemistry.com This process involves a series of single electron transfers from the metal and protonation steps. csbsju.edu The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. nih.gov

Reactions of the 6-Amino Group: The resulting 6-amino group is a versatile handle for further functionalization.

N-Alkylation and N-Acylation: The amino group can undergo nucleophilic attack on alkyl halides or acylating agents to form N-alkylated or N-acylated derivatives, respectively. These reactions typically proceed via an S_N2 or nucleophilic acyl substitution mechanism.

Diazotization and Sandmeyer Reaction: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium group is an excellent leaving group and can be displaced by a variety of nucleophiles in the presence of a copper(I) salt catalyst, a transformation known as the Sandmeyer reaction. wikipedia.orgnih.gov This allows for the introduction of halogens, cyano, and other functional groups at the 6-position. The mechanism of the Sandmeyer reaction is believed to involve a radical-nucleophilic aromatic substitution pathway. wikipedia.org

The following table summarizes key functional group interconversions on the benzo[cd]indol-2(1H)-one scaffold.

Starting Functional GroupReagents and ConditionsProduct Functional GroupReaction Type
6-NitroH₂, Pd/C or Fe/HCl6-AminoReduction
6-AminoAlkyl halide, Base6-AlkylaminoN-Alkylation
6-AminoAcyl chloride, Base6-AcylaminoN-Acylation
6-Amino1. NaNO₂, HCl; 2. CuX (X = Cl, Br, CN)6-Halo or 6-CyanoDiazotization/Sandmeyer Reaction
6-BromoAmine, Pd catalyst, Ligand, Base6-Amino derivativeBuchwald-Hartwig Amination

Computational Chemistry and Theoretical Studies of 6 Amino 1 Ethylbenzo Cd Indol 2 1h One and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one and its analogs, DFT calculations provide fundamental insights into their intrinsic chemical nature. These calculations can be used to determine the molecule's three-dimensional geometry with high accuracy and to analyze its electronic structure.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. Furthermore, the distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. DFT can also generate electrostatic potential maps, which visualize the charge distribution and highlight electron-rich and electron-poor regions of the molecule, crucial for understanding non-covalent interactions like hydrogen bonding. mdpi.com

While specific DFT studies on this compound are not extensively detailed in the literature, the methodology is widely applied to similar heterocyclic systems. researchgate.net Such studies typically involve geometry optimization followed by frequency calculations to predict vibrational spectra (e.g., Infrared and Raman), which can be compared with experimental data to confirm the structure. Additionally, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural elucidation of newly synthesized analogs.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method was pivotal in identifying the benzo[cd]indol-2(1H)-one scaffold as an inhibitor of BET bromodomains, particularly the first bromodomain of the BRD4 protein (BRD4 BD1). researchgate.netnih.gov

In these simulations, this compound and its analogs are placed into the acetyl-lysine binding pocket of the BRD4 protein. The results consistently show that the planar benzo[cd]indol-2(1H)-one core fits snugly into the deep binding pocket. The binding is stabilized by a network of specific interactions with key amino acid residues. A crucial interaction involves a hydrogen bond between the carbonyl oxygen of the ligand and the side chain of a conserved asparagine residue (Asn140). researchgate.net Additionally, a water-mediated hydrogen bond often forms with a tyrosine residue (Tyr97).

The ethyl group at the N1 position mimics the acetyl group of the natural ligand, fitting into a hydrophobic portion of the pocket and making favorable van der Waals contacts with residues such as Val87, Leu92, and Leu94. nih.gov The amino group at the 6-position, along with other substituents, can be modified to explore interactions with the solvent-exposed region of the binding site, offering a route to improve potency and selectivity.

Summary of Predicted Interactions for Benzo[cd]indol-2(1H)-one Scaffold in BRD4 (BD1)
Ligand MoietyInteracting ResidueInteraction Type
Carbonyl OxygenAsn140Direct Hydrogen Bond
Carbonyl OxygenTyr97Water-mediated Hydrogen Bond
Planar Ring SystemVal87, Leu92, Leu94, Ile146Hydrophobic/van der Waals Interactions
N1-ethyl GroupHydrophobic PocketHydrophobic/van der Waals Interactions

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational flexibility of the system over time. MD simulations are used to validate the binding poses predicted by docking and to gain a deeper understanding of the binding dynamics. researchgate.net

MD simulations also allow for the analysis of key intermolecular interactions, such as hydrogen bonds, monitoring their persistence throughout the simulation. This provides a more realistic assessment of binding than the static docking pose. Furthermore, these simulations can reveal conformational changes in the protein upon ligand binding and highlight the role of water molecules in mediating interactions at the binding interface.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogs, a QSAR model can be developed to predict their inhibitory potency against a target like BRD4.

The process involves generating a dataset of analogs with experimentally measured activities (e.g., IC50 values). For each molecule, a set of numerical descriptors is calculated, representing its physicochemical properties (e.g., hydrophobicity, electronic properties, size, and shape). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that relates these descriptors to the biological activity.

A robust QSAR model, once validated, becomes a powerful predictive tool. It can be used to estimate the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov This approach significantly accelerates the drug design cycle by focusing laboratory efforts on compounds with the highest predicted potency.

Virtual Screening Approaches for Identification of Novel Bioactive Scaffolds and Analogs

Virtual screening is a cornerstone of modern drug discovery and was the specific technique that led to the identification of the benzo[cd]indol-2(1H)-one scaffold as a BET inhibitor. acs.orgnih.govebi.ac.uk This approach involves the computational screening of large chemical libraries, containing hundreds of thousands or even millions of compounds, to identify those that are most likely to bind to a biological target.

In a structure-based virtual screening (SBVS) campaign targeting BRD4, the crystal structure of the protein's binding site is used as a template. nih.gov Each molecule in the library is computationally docked into this site, and a scoring function is used to estimate its binding affinity. Compounds that receive the best scores are considered "hits." The benzo[cd]indol-2(1H)-one core emerged as a promising hit from such a screen. researchgate.net These initial hits then serve as the starting point for further experimental validation and chemical optimization, ultimately leading to potent and selective inhibitors. acs.orgresearchgate.net

QM/MM Hybrid Methods for Complex System Simulations

For a highly accurate description of ligand-protein interactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. nih.gov These methods combine the accuracy of quantum mechanics with the efficiency of molecular mechanics.

In a QM/MM simulation of the this compound analog bound to BRD4, the ligand and the critical amino acid residues in the immediate binding pocket are treated with a QM method (like DFT). nih.gov This allows for an explicit description of electronic effects, such as polarization and charge transfer, which are crucial for accurately modeling the interaction. The rest of the protein and the solvent are treated with a classical MM force field, which is computationally less demanding. xray.czkit.edu

This approach provides a more precise calculation of interaction energies compared to purely classical methods. QM/MM is particularly valuable for studying systems where electronic rearrangements are significant or for refining the understanding of the binding mechanism at a level of detail that is inaccessible to MM-based docking and MD simulations alone.

Applications of Benzo Cd Indol 2 1h One As a Chemical Building Block in Advanced Organic Synthesis Research

Scaffold for the Construction of Complex Heterocyclic Systems

The inherent chemical functionalities of 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one make it an ideal starting point for the synthesis of more intricate heterocyclic systems. The aromatic amino group serves as a versatile handle for a variety of chemical transformations, enabling the fusion of additional rings onto the core structure. This strategic modification can lead to the generation of polycyclic molecules with unique three-dimensional architectures and tailored electronic properties.

While specific examples detailing the direct use of this compound are still emerging in publicly available literature, the broader class of benzo[cd]indol-2(1H)-ones has been extensively used to create complex pharmaceutical scaffolds. For instance, derivatives of the BIO core have been instrumental in the development of potent inhibitors for enzymes such as BRD4, which are implicated in cancer and inflammatory diseases. nih.govnih.gov The synthetic strategies employed in these studies often involve the modification of the BIO skeleton to introduce new heterocyclic moieties, highlighting the potential of this compound for similar applications. The amino group at the 6-position provides a reactive site for annulation reactions, allowing for the construction of fused ring systems such as imidazoles, pyrazoles, or other nitrogen-containing heterocycles, thereby expanding the chemical space accessible from this versatile building block.

Precursor for Advanced Organic Materials Research

The chromophoric nature of the benzo[cd]indol-2(1H)-one system has historically made it a valuable component in the synthesis of dyes and pigments. nih.govresearchgate.net The presence of the amino group in this compound offers a key functional group for the synthesis of novel colorants. This amino group can be readily diazotized and coupled with various aromatic compounds to generate a wide range of azo dyes with diverse colors and properties.

Furthermore, the extended π-conjugated system of the benzo[cd]indol-2(1H)-one core, which can be further modulated by the electronic nature of substituents, makes it a promising candidate for applications in organic electronics. researchgate.net The amino group in the 6-position can act as a powerful electron-donating group, influencing the HOMO and LUMO energy levels of the molecule. This tunability is crucial for the design of materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By incorporating this compound into larger conjugated systems, researchers can potentially develop new materials with enhanced charge transport properties and desirable photophysical characteristics.

Below is a table summarizing the potential applications of this compound as a precursor in advanced organic materials research:

Application AreaRole of this compoundPotential Advantages
Dyes and Pigments Diazotizable amine for azo dye synthesis.Access to a wide color palette; potential for high tinctorial strength and good fastness properties.
Organic Electronics Electron-donating building block for conjugated polymers and small molecules.Tunable electronic properties for optimized performance in devices like OLEDs and OPVs.

Role in the Synthesis of Fluorescent Probes for Chemical Biology and Bioimaging Research

The inherent fluorescence of many benzo[cd]indol-2(1H)-one derivatives makes them attractive scaffolds for the development of fluorescent probes. These probes are invaluable tools in chemical biology and bioimaging, allowing for the visualization and tracking of biological processes in real-time. The amino group of this compound provides a convenient site for the attachment of recognition moieties that can selectively bind to specific biomolecules or for linking to other fluorophores to create FRET-based sensors.

A notable example that underscores the potential of the benzo[cd]indol-2(1H)-one scaffold in this area is the development of a lysosome-targeted bio-imaging agent based on a homospermine-benzo[cd]indol-2(1H)-one conjugate. nih.gov This research demonstrates that the BIO core can be functionalized to create probes that localize within specific cellular organelles and report on their environment through changes in fluorescence. The amino group at the 6-position of this compound offers a prime location for the introduction of targeting ligands or environmentally sensitive functionalities. This could lead to the creation of a new generation of fluorescent probes for detecting specific ions, reactive oxygen species, or enzyme activities within living cells.

The development of such probes based on this compound could significantly contribute to our understanding of complex biological systems and aid in the diagnosis and treatment of diseases.

Biological Mechanistic Studies and Inhibitor Design Principles Based on 6 Amino 1 Ethylbenzo Cd Indol 2 1h One Derivatives

Autophagy-Related Gene (Atg4B) Inhibition.

Identification of Benzo[cd]indol-2(1H)-one as a Novel Atg4B Inhibitor Scaffold

The benzo[cd]indol-2(1H)-one core structure has been identified as a novel scaffold for the inhibition of Autophagy-related gene 4B (Atg4B), a key cysteine protease involved in the autophagy pathway. The Triola group was instrumental in reporting several benzo[cd]indol-2(1H)-one derivatives as a new chemotype for Atg4B inhibition. nih.gov This discovery has opened new avenues for the development of targeted therapies that modulate autophagy, a cellular process implicated in both cancer progression and resistance to therapy.

Initial identification of this scaffold's potential was further substantiated through a high-throughput virtual screening of a large compound library, which flagged benzo[cd]indol-2(1H)-ones as promising binders for the Atg4B enzyme. researchgate.net Subsequent biochemical and cellular assays have confirmed the inhibitory activity of these compounds, validating the benzo[cd]indol-2(1H)-one framework as a legitimate starting point for the design of novel Atg4B inhibitors.

Mechanistic Insights into Atg4B Target Engagement and Autophagy Modulation

Derivatives of benzo[cd]indol-2(1H)-one have been shown to modulate autophagy, a catabolic process involving the degradation of cellular components via lysosomes. Mechanistic studies have revealed that certain polyamine conjugates of this scaffold can be transported into cancer cells and localize within lysosomes, leading to the induction of both autophagy and apoptosis. nih.gov

The precise molecular interactions between the benzo[cd]indol-2(1H)-one core and the Atg4B active site are crucial for its inhibitory effect. While detailed crystallographic data for a 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one derivative in complex with Atg4B is not yet available, molecular modeling studies suggest that these inhibitors likely occupy the substrate-binding pocket of the enzyme. This binding is thought to prevent the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3), a critical step in autophagosome formation. The inhibition of Atg4B's proteolytic activity ultimately disrupts the autophagy machinery, leading to an accumulation of autophagic substrates and, in some cellular contexts, the initiation of apoptosis. The interplay between the induced autophagy and apoptosis appears to be a key aspect of the anticancer activity of these compounds. nih.gov

Further investigation into the structure-activity relationships (SAR) of these derivatives is necessary to fully elucidate the key functional groups responsible for potent and selective Atg4B inhibition and to optimize their autophagy-modulating properties.

Aurora B Kinase Inhibition

The benzo[cd]indol-2(1H)-one scaffold has also been successfully exploited for the development of inhibitors targeting Aurora B kinase, a crucial regulator of cell division.

Design and Synthesis of Benzo[cd]indol-2(1H)-one Derivatives as Aurora B Kinase Inhibitors

The journey towards identifying benzo[cd]indol-2(1H)-one derivatives as Aurora B kinase inhibitors began with a virtual screening of a vast library of compounds against the kinase's structure. This computational approach identified 1-(n-propyl)-6-[2-(carboxyl)tetrahydropyrrol-1-yl]sulfonyl-benzo[cd]indol-2(1H)-one as a promising lead compound. researchgate.net

Building on this initial hit, a novel series of benz[cd]indol-2(1H)-one derivatives were synthesized and subjected to biological evaluation. Through in vitro enzyme assays, these newly synthesized compounds were tested for their ability to inhibit Aurora B kinase. Among the synthesized molecules, compound 7e emerged as a particularly potent inhibitor, demonstrating significant antitumor activity. researchgate.net The general synthetic strategies involve modifications at various positions of the benzo[cd]indol-2(1H)-one core to explore the structure-activity relationship and optimize inhibitory potency and selectivity.

CompoundScaffoldTarget KinaseActivity
Lead Compound 1 1-(n-propyl)-6-[2-(carboxyl)tetrahydropyrrol-1-yl]sulfonyl-benzo[cd]indol-2(1H)-oneAurora BIdentified via virtual screening
Compound 7e Benz[cd]indol-2(1H)-one derivativeAurora BPotent antitumor activity

Inhibitor Design Principles for Aurora B Kinase Target Engagement

The design of selective and potent Aurora B kinase inhibitors based on the benzo[cd]indol-2(1H)-one scaffold is guided by several key principles derived from structural biology and computational analyses. A primary strategy for achieving subtype selectivity among the highly homologous Aurora kinases (A, B, and C) is to target the non-conserved amino acid residues located in the solvent-exposed region of the ATP-binding pocket. nih.gov

For Aurora B, specific residues such as Arg159, Glu161, and Lys164 have been identified as potential targets for achieving selectivity over Aurora A. researchgate.net By designing derivatives with moieties that can form specific interactions (e.g., hydrogen bonds, electrostatic interactions) with these residues, it is possible to enhance both the potency and the selectivity profile of the inhibitors.

Molecular hybridization, which combines pharmacophoric elements from different known inhibitors, is another effective design strategy. For instance, incorporating moieties from established Aurora B inhibitors like VX-680 or AT9283 into the benzo[cd]indol-2(1H)-one framework can lead to hybrid compounds with improved binding affinity and desirable pharmacological properties. The aim is to optimize the interaction with the hinge region of the kinase while also engaging with the allosteric pocket to enhance selectivity.

Chromodomain Y-like (CDYL) Protein Inhibition

Structure-Guided Design of CDYL Inhibitors

Despite a thorough review of the scientific literature, no studies were found that describe the structure-guided design or the inhibitory activity of this compound derivatives against the Chromodomain Y-like (CDYL) protein. The current body of research on benzo[cd]indol-2(1H)-one derivatives primarily focuses on their roles as inhibitors of kinases and proteases, such as Aurora B kinase and Atg4B, as well as their interactions with bromodomains. Therefore, the potential of this chemical scaffold to target the chromodomain of the CDYL protein remains an unexplored area of research.

Molecular Mechanism of Perturbation of Chromatin Recruitment and Transcriptional Derepression by CDYL Inhibitors

The Chromodomain Y-like (CDYL) protein is a transcriptional corepressor that plays a crucial role in gene silencing. nih.gov It achieves this by recognizing and binding to specific repressive histone marks, namely histone H3 trimethylated at lysine (B10760008) 9 (H3K9me3) and di- and trimethylated at lysine 27 (H3K27me2/3). uniprot.org This interaction is fundamental for the recruitment of other repressive complexes to chromatin, thereby maintaining a condensed chromatin state and inhibiting gene expression. oup.com CDYL is known to interact with histone deacetylases (HDACs) and is a component of transcriptional co-repressor complexes, further highlighting its role in gene repression. nih.gov

Inhibitors derived from this compound have been developed to specifically target the chromodomain of CDYL. This chromodomain is the functional region of the protein responsible for recognizing and binding to the aforementioned histone modifications. By binding to this domain, the inhibitors competitively block the interaction between CDYL and the histone tails.

The molecular mechanism of these inhibitors involves the following key steps:

Disruption of Chromatin Binding: The primary action of these inhibitors is to displace CDYL from its chromatin binding sites. By occupying the chromodomain, the inhibitor prevents CDYL from recognizing and binding to the H3K9me3 and H3K27me2/3 marks on the histones. This delocalization of CDYL from chromatin has been observed in the absence of H3K9me2. researchgate.net

Inhibition of Repressive Complex Recruitment: CDYL acts as a scaffold, recruiting other enzymes that contribute to the repressive chromatin environment. For instance, CDYL can recruit histone methyltransferases like G9a and EZH2, which are responsible for catalyzing the H3K9me2/3 and H3K27me2/3 marks, respectively. oup.com By displacing CDYL, the inhibitors prevent the recruitment of these enzymes, thus halting the propagation and maintenance of these repressive marks.

Transcriptional Derepression: The ultimate consequence of inhibiting CDYL's function is the reactivation of gene expression. With the removal of the repressive machinery, the chromatin structure becomes more relaxed or "open," allowing transcription factors and RNA polymerase to access the DNA and initiate transcription of previously silenced genes. This process is known as transcriptional derepression. A known potent and selective small-molecule inhibitor of CDYL, a Benzo[d]oxazol-2(3H)-one derivative, has demonstrated this effect. researchgate.net

In essence, this compound-based CDYL inhibitors function by disrupting a critical protein-histone interaction, which sets off a cascade of events leading to the reversal of gene silencing and the activation of transcription.

Other Mechanistic Studies of Benzo[cd]indol-2(1H)-one Derivatives

The versatile scaffold of benzo[cd]indol-2(1H)-one has been explored for the development of inhibitors targeting various other proteins implicated in disease.

Mycobacterium tuberculosis, the bacterium causing tuberculosis, relies on virulence factors to survive within host macrophages. One such essential factor is the protein tyrosine phosphatase B (mPTPB). nih.gov This enzyme disrupts host cell signaling pathways, aiding the bacterium's survival. Consequently, inhibiting mPTPB is a promising strategy for developing new anti-tuberculosis drugs. researchgate.net

A screening of a compound library identified 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (B2626999) derivatives as a distinct class of mPTPB inhibitors. nih.gov

Mechanism of Inhibition: These benzo[cd]indol-2(1H)-one derivatives act as reversible, noncompetitive inhibitors of mPTPB. nih.govresearchgate.net This means they bind to a site on the enzyme different from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.

Structure-Activity Relationship (SAR) Studies: Preliminary SAR studies have provided insights into the structural requirements for potent mPTPB inhibition. Aromatic substitutions at the sulfonamide position were found to be crucial for activity, while aliphatic substitutions were inactive. nih.gov Notably, compounds with a linear hydrocarbon chain attached to the aromatic ring exhibited significantly higher potency. nih.gov

The following table summarizes the inhibitory activity of selected 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogues against mPTPB.

CompoundSubstitution at SulfonamideInhibition Mode
1 Aromatic with linear hydrocarbonNoncompetitive
4 Aromatic with linear hydrocarbonNot specified
5 Aromatic with linear hydrocarbonNot specified
6-8 Aromatic without linear hydrocarbonNot specified
9-15 AliphaticInactive

Table based on data from a study on mPTPB inhibitors. nih.gov

These findings underscore the potential of the benzo[cd]indol-2(1H)-one scaffold in developing novel anti-tuberculosis agents.

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in various inflammatory diseases. Small molecule inhibitors that can directly target TNF-α are of significant therapeutic interest.

Researchers have designed and synthesized derivatives of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as potential TNF-α inhibitors. frontiersin.org

Design and Optimization: Starting from a previously reported TNF-α inhibitor, a series of new compounds were designed. frontiersin.org Through similarity-based virtual screening and rational design, analogues were developed and evaluated for their ability to inhibit TNF-α. frontiersin.orgnih.gov

Mechanism of Action: The precise mechanism of action for these inhibitors is still under investigation, but it is believed that they directly interact with the TNF-α protein, preventing it from binding to its receptor and initiating the inflammatory cascade.

Inhibitory Activity: Several of the synthesized compounds demonstrated potent TNF-α inhibitory activity in cellular assays. frontiersin.org The most potent compound, 4e , exhibited an IC₅₀ value of 3.0 ± 0.8 μM, making it one of the most powerful small molecule TNF-α inhibitors reported. frontiersin.orgnih.gov

The following table highlights the TNF-α inhibitory activity of selected compounds.

CompoundIC₅₀ (μM)
EJMC-1 (parent compound) >40
S10 (analogue) ~20
4e 3.0 ± 0.8

Table based on data from a study on the design of TNF-α inhibitors. frontiersin.org

These studies demonstrate that the 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold is a promising starting point for the development of potent TNF-α inhibitors with therapeutic potential for inflammatory diseases. frontiersin.orgnih.gov

Future Research Directions and Potential Innovations for 6 Amino 1 Ethylbenzo Cd Indol 2 1h One Research

Development of Novel, More Efficient, and Sustainable Synthetic Routes

The advancement of therapeutic agents based on the 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one scaffold hinges on the availability of efficient and environmentally conscious synthetic methodologies. While traditional multi-step syntheses have been effective, future research should prioritize the development of novel routes that offer higher yields, lower costs, and improved sustainability.

Key areas for innovation include:

Green Chemistry Principles: Future synthetic strategies should incorporate the use of less hazardous solvents, renewable starting materials, and catalytic reagents over stoichiometric ones. For instance, moving away from harsh nitrating conditions, often required to introduce the amino group precursor at the C6 position, towards more benign catalytic amination techniques would be a significant step forward. sci-hub.se

Flow Chemistry: Adapting synthetic processes to continuous flow systems can offer superior control over reaction parameters (temperature, pressure, and mixing), leading to improved yields, higher purity, and enhanced safety, especially for exothermic or potentially hazardous reactions.

Table 1: Comparison of Synthetic Strategies for Benzo[cd]indol-2(1H)-one Core

Strategy Description Advantages Potential for this compound
Classical Synthesis Multi-step process often involving nitration of the aromatic core followed by reduction and alkylation. sci-hub.se Well-established and documented. Serves as a benchmark but has drawbacks in efficiency and sustainability.
Catalytic C-H Amination Direct introduction of an amino group onto the aromatic ring using a metal catalyst (e.g., Palladium, Copper). Reduces the number of synthetic steps, avoids harsh nitrating agents, improves atom economy. Highly promising for a more direct and greener synthesis of the target compound.
One-Pot Annulation Construction of the tricyclic ring system from simpler precursors in a single reaction vessel. Increased efficiency, reduced waste and purification needs. Could streamline the synthesis of the core scaffold before functional group installation.
Flow Synthesis Performing reactions in a continuous flow reactor. Enhanced safety, better process control, easier scalability, and potential for higher yields. Ideal for optimizing key reaction steps, such as amination or alkylation, for large-scale production.

Exploration of New Derivatization Strategies for Enhanced Selectivity and Potency in Biological Systems

The biological activity of benzo[cd]indol-2(1H)-one derivatives is highly dependent on the nature and position of their substituents. The 6-amino and 1-ethyl groups of the title compound are key handles for derivatization to fine-tune its pharmacological properties. Future research should systematically explore modifications at these and other positions to enhance potency and, crucially, selectivity for specific biological targets.

For instance, in the context of BET bromodomain inhibition, selectivity for the first bromodomain (BD1) over the second (BD2) is a major goal to achieve more targeted therapeutic effects and potentially reduce side effects. acs.org Structure-activity relationship (SAR) studies have shown that substituents on the benzo[cd]indol-2(1H)-one core play a critical role in achieving this selectivity. sci-hub.se

Key Derivatization Opportunities:

At the 6-Amino Group: Acylation of the amino group with various sulfonyl chlorides or carboxylic acids can introduce functionalities that interact with specific pockets of a target protein. sci-hub.se For example, introducing bulky or flexible side chains can modulate binding affinity and selectivity.

At the 1-Ethyl Group: While the ethyl group is known to mimic the acetyl group in the binding pocket of BET proteins, varying its length or introducing cyclic structures could optimize van der Waals interactions and improve binding kinetics. nih.gov

At other positions (e.g., C4, C8): Introducing hydrophilic or hydrogen-bonding groups at other positions on the aromatic system could improve solubility, pharmacokinetic properties, and create additional interactions with the target protein. sci-hub.se

Table 2: Structure-Activity Relationship (SAR) Insights for Benzo[cd]indol-2(1H)-one Derivatives as BET Inhibitors

Position of Modification Type of Substituent Impact on Biological Activity Reference
C6 Sulfonamide linkage with substituted phenyl rings Greatly influences potency and selectivity. 2,4-disubstituted phenyl groups enhance selectivity for BRD4 BD1 over BD2. sci-hub.se
C6 Linkage to hydrophilic fragments (e.g., morpholine, piperazine) Can maintain or improve potency against BRD4 BD1 while influencing selectivity and solubility. sci-hub.se
N1 Small alkyl groups (e.g., methyl, ethyl) Mimics acetylated lysine (B10760008), crucial for anchoring in the BET bromodomain binding pocket. nih.gov
Linker to WPF Shelf Phenyl ring substitutions (ortho, meta, para) Modifies interactions with the conserved WPF shelf of the BET protein, affecting binding affinity. 2,6-disubstitution can decrease activity. sci-hub.se

Application of Advanced Characterization Methodologies for Deeper Structural and Dynamic Insights

A thorough understanding of the three-dimensional structure of this compound and its derivatives, both alone and in complex with their biological targets, is essential for rational drug design. While standard techniques like NMR and mass spectrometry are used for routine characterization, advanced methodologies can provide unprecedented insights. nih.govresearchgate.net

Future research should leverage:

X-ray Co-crystallography: Obtaining high-resolution crystal structures of analogues complexed with their target proteins (e.g., BRD4) is critical to visualize the precise binding mode and identify key molecular interactions, guiding further optimization. nih.gov

Cryogenic Electron Microscopy (Cryo-EM): For larger protein complexes or targets that are difficult to crystallize, Cryo-EM can provide near-atomic resolution structural information.

Advanced NMR Techniques: Techniques such as Saturation Transfer Difference (STD) NMR and WaterLOGSY can be used to confirm direct binding to a target protein and map the parts of the molecule that are in close contact with the receptor.

Biophysical Assays: Methods like Differential Scanning Fluorimetry (DSF) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity (Kd) and the thermodynamic profile of the interaction, which is crucial for understanding the driving forces of binding. sci-hub.se

Table 3: Advanced Methodologies for Structural and Dynamic Analysis

Methodology Type of Insight Provided Relevance to Research
X-ray Co-crystallography Provides a static, high-resolution 3D structure of the ligand-protein complex. Reveals precise binding orientation, key hydrogen bonds, and hydrophobic interactions, enabling structure-based design. nih.gov
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature upon ligand binding, indicating binding and stabilization. A powerful tool for screening compound libraries and confirming target engagement. sci-hub.se
Isothermal Titration Calorimetry (ITC) Quantifies the thermodynamic parameters of binding (enthalpy, entropy, and binding affinity). Provides a complete thermodynamic profile of the molecular interaction, aiding in lead optimization.
Saturation Transfer Difference (STD) NMR Identifies which protons on the ligand are in close proximity to the protein surface. Confirms binding and maps the binding epitope of the ligand without needing to solve the full structure.

Further Elucidaion of Mechanistic Pathways in Biological Interactions

While derivatives of the benzo[cd]indol-2(1H)-one scaffold are known to target BET bromodomains, lysosomes, and the Hedgehog pathway, the precise downstream consequences of these interactions require deeper investigation. nih.govnih.gov Future research should aim to build a comprehensive picture of the molecular and cellular events that follow target engagement.

Key Research Questions to Address:

Target Selectivity: Beyond the BET family, what other proteins or pathways does this compound and its derivatives interact with? A full off-target profile is essential for understanding its complete biological effect.

Downstream Signaling: For BET inhibition, research has shown a down-regulation of oncogenes like c-Myc and Bcl-2. nih.gov Further studies using transcriptomics (RNA-seq) and proteomics can reveal the full scope of gene and protein expression changes.

Crosstalk Between Pathways: Some derivatives have been shown to induce both autophagy and apoptosis. nih.gov Investigating the molecular "crosstalk" and feedback loops between these pathways could uncover synergistic therapeutic opportunities.

Resistance Mechanisms: As with any targeted therapy, the potential for acquired resistance is a concern. Studies using long-term cell culture models could identify potential resistance mechanisms and inform the design of next-generation compounds or combination therapies.

Table 4: Known Biological Mechanisms of Benzo[cd]indol-2(1H)-one Derivatives

Biological Target/Process Molecular Mechanism Cellular Outcome Reference
BET Bromodomains (BRD4) Competitive binding to the acetyl-lysine pocket, displacing BRD4 from chromatin. Down-regulation of oncogenes (c-Myc, Bcl-2), leading to cell cycle arrest and anti-proliferative effects. nih.gov
Lysosomes Accumulation within lysosomes, potentially via polyamine transporters, leading to lysosomal dysfunction. Induction of autophagy and apoptosis in cancer cells. nih.gov
Hedgehog (HH) Signaling Pathway Downstream inhibition of the pathway, leading to a reduction in cellular and ciliary levels of GLI transcription factors. Inhibition of a key developmental pathway often dysregulated in cancer. nih.gov
DNA Intercalation Certain derivatives with specific side chains can insert between DNA base pairs. Disruption of DNA replication and transcription, leading to cytotoxic effects. researchgate.net

Integration of Advanced Computational Design for Rational Development of Enhanced Analogues

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the rapid and cost-effective design of new therapeutic agents. openmedicinalchemistryjournal.comsysrevpharm.org The development of analogues of this compound can be significantly accelerated by integrating these approaches.

The discovery of the benzo[cd]indol-2(1H)-one scaffold as a BET inhibitor was itself initiated by structure-based virtual screening (SBVS). nih.govacs.orgresearchgate.net Future efforts can build upon this foundation.

Key Computational Strategies:

Structure-Based Virtual Screening (SBVS): Using the 3D structure of target proteins, large virtual libraries of compounds can be screened to identify new derivatives with high predicted binding affinity. acs.org

Molecular Docking and Dynamics: These techniques predict the most likely binding pose of a ligand in a protein's active site and simulate its dynamic behavior over time. This helps in understanding the stability of the complex and refining the design of new analogues.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to correlate the structural features of a series of compounds with their biological activity, allowing for the prediction of the potency of newly designed molecules before they are synthesized.

De Novo Design: Algorithms can design entirely new molecules from scratch that are optimized to fit the binding site of a target protein, offering a route to novel chemical scaffolds. openmedicinalchemistryjournal.com

Table 5: Role of Computational Tools in Drug Design

Computational Method Application in Drug Discovery Specific Goal for Analogues
Structure-Based Virtual Screening (SBVS) Identifies initial "hit" compounds from large digital libraries. nih.govacs.org To find novel R-group modifications for the 6-amino position that could enhance binding.
Molecular Docking Predicts the binding mode and affinity of a ligand to its receptor. To rationalize the observed SAR and prioritize the synthesis of the most promising new designs.
Molecular Dynamics (MD) Simulations Simulates the movement of the ligand-protein complex over time. To assess the stability of the binding pose and understand the role of water molecules in the binding site.
Free Energy Perturbation (FEP) Calculates the relative binding affinities of a series of related compounds with high accuracy. To precisely predict how small chemical modifications will impact binding potency, guiding lead optimization.
***De Novo* Design** Generates novel molecular structures tailored to a specific binding site. openmedicinalchemistryjournal.com To explore entirely new chemical space beyond simple modifications of the existing scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 6-amino-1-ethylbenzo[cd]indol-2(1H)-one derivatives, and how are they characterized?

  • Synthesis : The core benzo[cd]indol-2(1H)-one scaffold is typically synthesized via multicomponent reactions or condensation of substituted indole precursors. For example, derivatives with polyamine chains are prepared by nucleophilic substitution at the N-1 position, followed by coupling with functionalized benzimidazoles .
  • Characterization : Key techniques include:

  • NMR spectroscopy : To confirm regiochemistry and substituent orientation (e.g., δ 7.94–7.07 ppm for aromatic protons in D2O) .
  • Mass spectrometry (ESI-MS) : For molecular weight validation (e.g., [M+H]+ peaks at m/z 799.45 for polyamine conjugates) .
  • Elemental analysis : To verify purity and stoichiometry (e.g., C 58.29%, H 5.54%, N 12.98% for trihydrochloride salts) .

Q. What role does the benzo[cd]indol-2(1H)-one scaffold play in medicinal chemistry, particularly in antitumor agent design?

  • The scaffold serves as a privileged structure due to its planar aromatic system, enabling π-π stacking interactions with biological targets. Applications include:

  • Atg4B inhibition : Critical for autophagy modulation, with derivatives showing IC50 values in the nanomolar range via structure-based optimization .
  • BET bromodomain inhibition : Derivatives like compound 85 exhibit Kd values of 124–137 nM for BRD4 and high oral bioavailability (75.8%) in preclinical models .
  • Lysosome-targeted anti-metastatic agents : Conjugation with polyamines enhances cellular uptake and tumor selectivity .

Advanced Research Questions

Q. How can structure-based virtual screening (SBVS) optimize benzo[cd]indol-2(1H)-one derivatives for target-specific inhibition?

  • SBVS workflow :

Target selection : Focus on binding pockets (e.g., BRD4 acetyl-lysine recognition site) .

Docking studies : Prioritize derivatives with hydrogen-bonding to conserved residues (e.g., Asn140 in BRD4) .

Hit validation : AlphaScreen assays confirm binding (e.g., 50% inhibition at 10 μM for initial hits) .

  • Case study : Optimization of compound 85 improved BRD4 affinity 10-fold by introducing a methylpiperazine side chain, enhancing hydrophobic interactions .

Q. What strategies address selectivity challenges in benzo[cd]indol-2(1H)-one-based inhibitors?

  • Selectivity profiling :

  • Kinase panels : Assess off-target effects against 50+ kinases (e.g., <10% inhibition at 1 μM for compound 85) .
  • Crystallography : Resolve binding modes to avoid promiscuity (e.g., benzo[cd]indol-2(1H)-one bound to T. brucei NDRT shows unique π-stacking vs. human homologs) .
    • Data contradiction : Early analogs (e.g., S130) showed pan-kinase inhibition due to flat pharmacophores; introducing bulky substituents (e.g., benzimidazole) reduced off-target binding .

Q. How do pharmacokinetic properties of benzo[cd]indol-2(1H)-one derivatives influence preclinical translation?

  • Key parameters :

  • Oral bioavailability : Improved via logP optimization (e.g., compound 85: logP = 2.1, T1/2 = 3.95 h in rats) .
  • Metabolic stability : Cytochrome P450 assays (e.g., >80% remaining after 60 min incubation with CYP3A4) .
    • In vivo efficacy : MV4;11 leukemia xenograft studies show 60% tumor growth inhibition at 50 mg/kg/day dosing .

Methodological Considerations

Q. What assays are critical for evaluating autophagy-modulating activity of Atg4B inhibitors?

  • AlphaScreen assay : Measures inhibitor binding to recombinant Atg4B using biotinylated substrates and streptavidin-donor/anti-GST-acceptor beads (Z’ factor >0.7) .
  • Cellular autophagy flux : LC3-II turnover monitored via immunoblotting in GFP-LC3 transfected cells .

Q. How are structure-activity relationships (SAR) elucidated for benzo[cd]indol-2(1H)-one derivatives?

  • Systematic substitution :

  • N-1 position : Ethyl groups enhance solubility; polyamine chains improve lysosomal targeting .
  • C-6 position : Sulfonamide or benzimidazole substituents boost potency (e.g., 10-fold increase in Atg4B inhibition) .
    • Data tables :
SubstituentAtg4B IC50 (nM)BRD4 Kd (nM)
-H520450
-SO2NH285220
-Benzimidazole62137

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.